molecular formula C5H13Cl3N4 B12233203 2-Hydrazino-1,5-dimethyl-1h-imidazole

2-Hydrazino-1,5-dimethyl-1h-imidazole

Cat. No.: B12233203
M. Wt: 235.5 g/mol
InChI Key: ZZRFCYUUNBFBPW-UHFFFAOYSA-N
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Description

2-Hydrazino-1,5-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of the hydrazino group in this compound adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1,5-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with hydrazine derivatives. The reaction conditions often require a catalyst, such as nickel or palladium, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, hydrazine derivatives, and other functionalized heterocycles. The specific products depend on the reagents and conditions used .

Scientific Research Applications

2-Hydrazino-1,5-dimethyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-1,5-dimethyl-1H-imidazole is unique due to the presence of both the hydrazino group and the dimethyl substitution pattern. This combination enhances its reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C5H13Cl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

(1,5-dimethylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C5H10N4.3ClH/c1-4-3-7-5(8-6)9(4)2;;;/h3H,6H2,1-2H3,(H,7,8);3*1H

InChI Key

ZZRFCYUUNBFBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)NN.Cl.Cl.Cl

Origin of Product

United States

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